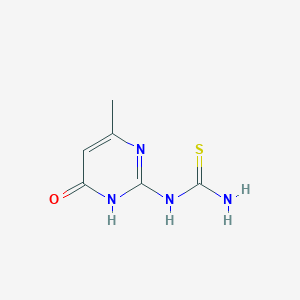

N-(4-甲基-6-氧代-1,6-二氢嘧啶-2-基)硫脲

描述

“N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea” is a chemical compound that belongs to the class of organic compounds known as benzanilides . It has been found to exhibit anticancer, antitubercular, anti-HIV, and other activities against various diseases and infections . It is used to obtain various S-alkyl derivatives with anticonvulsant activity .

Synthesis Analysis

The compound was synthesized previously in moderate yields by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide . A good yield was achieved by reacting 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature .

Molecular Structure Analysis

The molecular formula of the compound is C14H18N6O2 and its molecular weight is 302.338. The compound has a complex structure with multiple functional groups, including a pyrimidinone ring, a thiourea group, and a methyl group .

Chemical Reactions Analysis

The compound has been found to react with various amines and hydrazine hydrate . When reacted with hydrazine hydrate, it produces 2-hydrazinyl-6-methylpyrimidin-4(3H)-one . When heated with aniline in boiling ethanol, it results in substitution of the R-sulfanyl group with the formation of 2-anilinopyrimidine .

Physical and Chemical Properties Analysis

The compound forms colorless crystals . It has a melting point of 179-181°C . The IR spectrum shows peaks at 1649 cm-1 (C=O) and 1590 cm-1 (C=N) .

科学研究应用

化学传感应用

N-(4-甲基-6-氧代-1,6-二氢嘧啶-2-基)硫脲,硫脲的衍生物,因其在化学传感中的应用而闻名。硫脲以其在生物和非生物应用中的出色表现而闻名,主要是由于其建立分子间和分子内氢键的能力。这种性质使硫脲衍生物在设计用于检测各种环境污染物的化学传感器中至关重要。具体而言,硫脲及其衍生物被用作高灵敏度、选择性和简单的荧光(关闭和打开)和比色化学传感器,用于检测不同类型的阴离子和中性分析物。这些化学传感器被应用于各个领域,包括生物学、环境学和农业样品,展示了它们的广泛实用性和重要性 (Al-Saidi & Khan, 2022)。

配位化学和药用应用

硫脲衍生物的配位化学,特别是与铜、银和金等选定金属的配位,对药用和生物应用具有显著重要性。当与适当的金属离子配位时,这些衍生物在制药化学中表现出增强的活性。硫脲衍生物与金属的结合导致开发出可用作化学传感器的化合物,有助于检测环境和生物样品中的阴离子和阳离子。这些化合物的多功能性和生物活性使它们在各种生命科学应用中具有重要意义,包括潜在开发新的治疗剂 (Khan et al., 2020)。

合成和药理学方面

该化合物属于二氢嘧啶酮/硫醚类别,是从Biginelli反应等多组分反应中得到的。二氢嘧啶酮(DHPM)药效团在药物化学中是一个重要的杂环,作为抗癌、抗氧化剂、抗菌剂、抗炎剂、抗HIV-1、抗疟疾、抗高血压和抗结核药物起着至关重要的作用。这些化合物的广泛生物学特性和广泛的治疗应用强调了它们在药物发现和开发中的重要性 (Khasimbi et al., 2020)。

作用机制

Target of Action

The primary target of N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea is SecA , a key component of the bacterial Sec-dependent secretion pathway . SecA ATPase is one of the essential components in the Sec machinery, which provides a major pathway to help protein translocation from the cytosol across or into the cytoplasmic membrane .

Mode of Action

N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea interacts with its target, SecA, by inhibiting its ATPase activity . This inhibition disrupts the Sec-dependent secretion pathway, which is crucial for bacterial survival .

Biochemical Pathways

The affected pathway is the Sec-dependent secretion pathway . This pathway is responsible for protein translocation from the cytosol across or into the cytoplasmic membrane . By inhibiting SecA, N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea disrupts this pathway, leading to downstream effects that include impaired bacterial survival .

Result of Action

The molecular and cellular effects of N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea’s action include the inhibition of SecA ATPase and disruption of the Sec-dependent secretion pathway . This leads to impaired protein translocation, which is essential for bacterial survival .

属性

IUPAC Name |

(4-methyl-6-oxo-1H-pyrimidin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4OS/c1-3-2-4(11)9-6(8-3)10-5(7)12/h2H,1H3,(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCAKQDBKKNOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

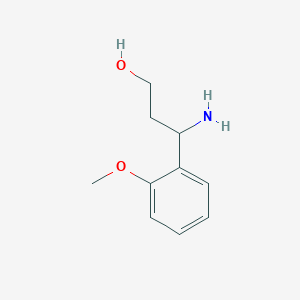

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone](/img/structure/B1437368.png)

![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)

![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)